

In-Depth Technical Guide: Crystal Structure Analysis of a Benzooxazin-3-one Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one

Cat. No.: B1314544

[Get Quote](#)

Disclaimer: To date, a detailed experimental crystal structure analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one has not been publicly deposited in crystallographic databases. This guide provides a comprehensive analysis of the closely related compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, as a representative case study. The methodologies and structural features discussed are highly relevant for understanding the crystallographic properties of this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the crystallographic data, experimental protocols, and structural features of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.

Molecular Identity

While the primary focus of this guide is the crystallographic analysis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, it is important to distinguish it from the originally requested compound, 6-Chloro-8-nitro-4H-benzooxazin-3-one. The latter is identified by the CAS Number 870064-73-6 and a molecular formula of C₈H₅ClN₂O₄.^{[1][2]} The compound analyzed herein, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, has the molecular formula C₈H₆ClNO₂ and CAS Number 7652-29-1.^[3]

Crystallographic Data Summary

The crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.[\[4\]](#)

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C8H6ClNO2
Formula Weight	183.59
Crystal System	Orthorhombic
Space Group	P212121
Unit Cell Dimensions	
a (Å)	4.5359 (6)
b (Å)	7.700 (1)
c (Å)	21.281 (3)
Volume (Å ³)	743.28 (17)
Z	4
Data Collection	
Radiation (Å)	Mo Kα (λ = 0.71073)
Temperature (K)	273 (2)
Reflections Collected	3857
Independent Reflections	1314
Refinement	
R[F ² > 2σ(F ²)]	0.038
wR(F ²)	0.088
Goodness-of-fit (S)	1.07

Molecular and Supramolecular Structure

The molecular structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one reveals that the six-membered heterocyclic ring adopts a screw boat conformation.[4] In the crystal lattice, molecules are linked into chains along the b-axis through intermolecular N—H···O hydrogen bonds.[4]

Table 2: Hydrogen Bond Geometry

D—H···A	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)
N—H···O	[Data not explicitly provided in abstract]	[Data not explicitly provided in abstract]	[Data not explicitly provided in abstract]	[Data not explicitly provided in abstract]

Note: Specific hydrogen bond distances and angles were not available in the provided search results.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystal structure determination of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.

Synthesis

A detailed synthesis protocol for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one was not available in the search results.

Single-Crystal X-ray Diffraction

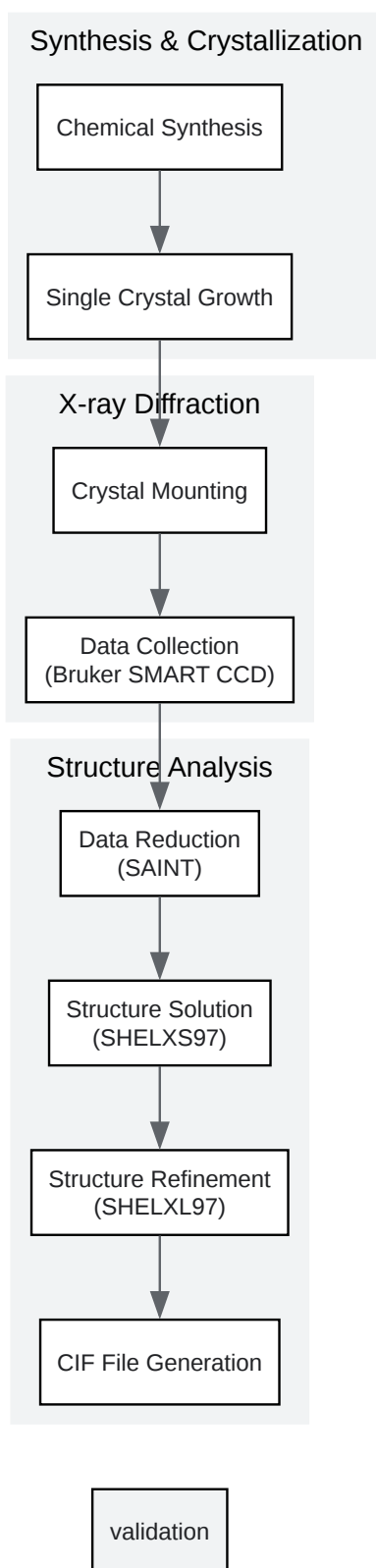
A suitable single crystal of the compound was selected for X-ray diffraction analysis.

- Data Collection: Data were collected on a Bruker SMART CCD area-detector diffractometer using Mo K α radiation.[4]
- Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure determination of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.

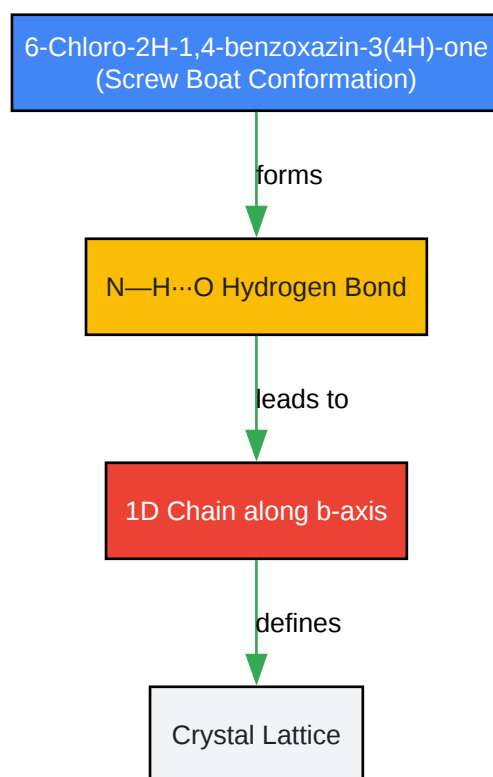


[Click to download full resolution via product page](#)

Experimental workflow for crystal structure analysis.

Logical Relationship of Intermolecular Interactions

The diagram below outlines the relationship between the molecular structure and the resulting crystal packing.



[Click to download full resolution via product page](#)

Formation of the crystal lattice through hydrogen bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 870064-73-6|6-Chloro-8-nitro-4h-benzo[1,4]oxazin-3-one|6-Chloro-8-nitro-4h-benzo[1,4]oxazin-3-one|范德生物科技公司 [bio-fount.com]

- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆ClNO₂ | CID 309259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of a Benzoxazin-3-one Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314544#crystal-structure-analysis-of-6-chloro-8-nitro-4h-benzoxazin-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com